molecular formula C27H23ClN4O4S B2541066 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 892383-29-8

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2541066
CAS No.: 892383-29-8
M. Wt: 535.02
InChI Key: LZWLBTRMFKYQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O4S and its molecular weight is 535.02. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

The synthesis and chemical reactivity of similar compounds have been extensively studied. For instance, the work on heterocyclic synthesis with activated nitriles explores the production of polyfunctionally substituted heterocyclic compounds, highlighting the versatility of these chemical frameworks in synthesizing diverse molecular structures (Elian, Abdelhafiz, & Abdelreheim, 2014). Similarly, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for in vitro cytotoxic activity against cancer cells showcases the potential therapeutic applications of these compounds (Al-Sanea et al., 2020).

Anticancer and Antimicrobial Properties

Several studies have highlighted the anticancer and antimicrobial properties of related compounds. For example, a study on the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the potential of these compounds as antimicrobial agents (Hossan et al., 2012). Additionally, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives further underscore the therapeutic potential of such chemical frameworks in cancer treatment (Hafez & El-Gazzar, 2017).

Analgesic Activities

Research on novel synthesis routes for pyrazole-containing thiophene, 2-alkyloxy-pyridine, and thieno[2,3-d]pyrimidine scaffolds as analgesic agents reveals the potential use of these compounds in developing new pain management therapies (Khalifa et al., 2019).

Mechanism of Action

The compounds work by suppressing the autophosphorylation of TPM3-TRKA . This mechanism of action is based on the inhibition of TRK, which is involved in cancer formation and progression .

Future Directions

The research suggests that these compounds could serve as a novel scaffold for the discovery and development of type-II pan-TRK inhibitors for the treatment of TRK-driven cancers .

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O4S/c1-15-24-21(17(13-33)12-29-15)11-22-26(36-24)31-25(16-5-3-6-18(28)9-16)32-27(22)37-14-23(34)30-19-7-4-8-20(10-19)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWLBTRMFKYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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